molecular formula C19H20N2O3S2 B3290211 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide CAS No. 863511-29-9

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B3290211
CAS No.: 863511-29-9
M. Wt: 388.5 g/mol
InChI Key: OQSWILQZRISEGS-UHFFFAOYSA-N
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Description

N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at the 2-position and a 3,4-dimethylbenzenesulfonamide moiety linked via a methyl group at the 4-position. This structure combines a sulfonamide pharmacophore with a thiazole heterocycle, a combination often associated with biological activity, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-4-9-18(10-14(13)2)26(22,23)20-11-16-12-25-19(21-16)15-5-7-17(24-3)8-6-15/h4-10,12,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSWILQZRISEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used in the synthesis of dyes and other organic compounds.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

    Protein Binding: It can interact with proteins, affecting their function and activity.

    Pathways Involved: It may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Key Structural Features :

  • Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity.
  • 4-Methoxyphenyl substituent : Electron-donating methoxy group at the para position, which may influence electronic properties and solubility.
  • Sulfonamide group : A classic pharmacophore in medicinal chemistry, often linked to antibacterial, anti-inflammatory, or anticancer activities.
  • 3,4-Dimethylbenzene : Methyl groups at the 3- and 4-positions of the benzene ring, contributing to steric effects and lipophilicity.

Formation of the thiazole ring via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides .

Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions .

Characterization using IR, NMR, and mass spectrometry to confirm tautomeric forms and substituent positions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the thiazole ring, sulfonamide group, or linker regions. Key examples include:

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound 2-(4-Methoxyphenyl)-thiazole; 3,4-dimethylbenzene-sulfonamide ~390.5* Methoxy group enhances electron density; methyl groups increase lipophilicity.
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide (ID: G573-0078) 3-Fluorophenyl; ethyl linker 390.5 Fluorine substituent introduces electron-withdrawing effects.
N-{2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide Benzamide instead of sulfonamide ~360.4* Replacement of sulfonamide with benzamide alters hydrogen-bonding potential.
5-(4-Methoxyphenyl)-1H-indole derivatives Indole core; sulfamoyl carbamate ~400–450* Indole scaffold may enhance binding to aromatic receptors.

*Calculated based on molecular formula.

Substituent Impact :

  • Electron-donating groups (e.g., 4-methoxy) : Increase solubility and stabilize positive charges in binding pockets .
  • Electron-withdrawing groups (e.g., 3-fluoro) : Enhance metabolic stability and influence dipole interactions .
  • Linker variations (methyl vs. ethyl) : Affect molecular flexibility and steric hindrance .

Pharmacological and Physicochemical Properties

  • Anticancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () show activity against HCT-1 and MCF-7 cell lines .
  • Enzyme Inhibition : Thiazole-sulfonamide hybrids may target carbonic anhydrases or kinases due to sulfonamide’s zinc-binding capability .
  • Crystallographic Data : The methoxyphenyl group in sulfonamides influences crystal packing via π-π stacking and hydrogen bonds, as seen in N-(4-methoxyphenyl)benzenesulfonamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide

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